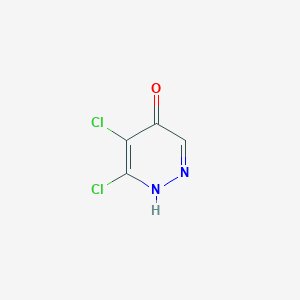

5,6-Dichloropyridazin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-8-4(3)6/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMIPOVLHIWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C(C1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency, further exacerbated by the electron-withdrawing inductive effects of the two chlorine atoms, generally deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions, which proceed readily with electron-rich aromatic compounds, are significantly hindered in pyridazine systems. wikipedia.orgmasterorganicchemistry.com

Attack by an electrophile on the electron-deficient ring would lead to a high-energy, destabilized cationic intermediate (a σ-complex or arenium ion), making the activation energy for such reactions prohibitively high under normal conditions. minia.edu.eglibretexts.org Consequently, there are few reported examples of direct electrophilic substitution on the 5,6-Dichloropyridazin-4-ol ring. Successful substitutions on related pyridazinone systems typically require forcing conditions and are often influenced by the presence of activating groups. For instance, the nitration of the related compound 4,5-dichloro-2-methyl-2H-pyridazin-3-one has been shown to occur at the C6 position, demonstrating that such reactions are feasible but challenging. clockss.org For 5,6-Dichloropyridazin-4-ol, the reactivity is expected to be similarly low, with any potential substitution being directed by the combined electronic effects of the ring nitrogens, chlorine atoms, and the hydroxyl group.

Nucleophilic Substitution Reactions of Chlorine Atoms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazine ring makes the chlorine atoms at the C5 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). The ring nitrogen atoms act as powerful electron sinks, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, thereby facilitating the displacement of the chloride leaving group. researchgate.net This reactivity is the cornerstone of 5,6-Dichloropyridazin-4-ol's utility as a synthetic building block.

Reactivity with Amines and Thiols

The chlorine atoms of 5,6-Dichloropyridazin-4-ol readily undergo substitution by a variety of nitrogen and sulfur nucleophiles. Reactions with primary and secondary amines, as well as anilines, proceed efficiently to yield the corresponding amino-pyridazinol derivatives. nih.govmdpi.com Similarly, thiols and mercaptans can displace the chlorine atoms to form thioether linkages. nih.gov This reactivity allows for the introduction of diverse functional groups and the construction of libraries of substituted pyridazinols.

The general mechanism involves the attack of the nucleophile (amine or thiol) at the carbon atom bearing a chlorine, followed by the elimination of a chloride ion to restore the aromaticity of the ring. These reactions are often carried out in the presence of a base to neutralize the HCl generated. The high reactivity of dichloropyridazine systems with these nucleophiles makes them valuable precursors for more complex molecules. For example, related dichloronitropyridazinones react with 2-mercaptopyrimidine (B73435) in the presence of a base to yield the corresponding substitution product in high yield. clockss.org

Table 1: Examples of Nucleophilic Substitution Reactions on Dichloropyridazine Scaffolds

| Reactant System | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine | Primary Amines (e.g., N-benzylamine) | 4,6-Diamino-5-nitropyrimidine | DCM, TEA, Room Temp |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Phenols | 4-Aryloxy-5-chloro- and 5-Aryloxy-4-chloro-derivatives | NaH, DMF |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | 2-Mercaptopyrimidine | Substituted thioether | K2CO3, DMF |

| Heteroaryl Halides | Thiols | Heteroaryl thioethers | K2CO3, DMAc |

Regioselectivity in Substitution Patterns

The two chlorine atoms at the C5 and C6 positions of 5,6-Dichloropyridazin-4-ol are electronically non-equivalent, which leads to regioselectivity in substitution reactions. The precise site of the initial nucleophilic attack is determined by a combination of electronic and steric factors. The relative positions of the ring nitrogens and the C4-hydroxyl group influence the electrophilicity of the C5 and C6 carbons.

In related unsymmetrical dichlorinated heterocycles, such as 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, substitution typically occurs preferentially at the C4 position. wuxiapptec.comnih.govdoaj.org This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the position para to one of the ring nitrogens. For 5,6-Dichloropyridazin-4-ol, the C5 position is para to N1, while the C6 position is ortho to N1. Computational studies on similar systems often reveal that one carbon atom is significantly more electron-deficient (possesses a larger LUMO coefficient) and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net

Experimental work on the closely related 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one showed that methoxylation resulted in a mixture of products, with the 4-methoxy derivative being the major product (62%) and the 5-methoxy derivative being the minor product (28%). clockss.org This demonstrates a clear, albeit not absolute, regiochemical preference. A similar selective outcome would be expected for 5,6-Dichloropyridazin-4-ol, where one chlorine atom exhibits greater reactivity, allowing for sequential and controlled derivatization.

Ring Contraction Reactions with Nucleophiles

Ring contraction reactions represent a powerful method for transforming cyclic systems into smaller, often more strained or functionally dense, structures. etsu.edudntb.gov.ua A well-known example is the Favorskii rearrangement, which converts α-halo ketones into ring-contracted carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate. wikipedia.org

While the pyridazine ring itself is not an α-halo ketone, the possibility of nucleophile-induced ring contractions in related heterocyclic systems has been documented. For instance, certain 1,4-benzothiazine derivatives undergo ring contraction to form 1,3-benzothiazoles upon treatment with nucleophiles. beilstein-journals.org Such transformations typically involve nucleophilic attack followed by cleavage of a ring bond and subsequent intramolecular cyclization.

For 5,6-Dichloropyridazin-4-ol, a hypothetical ring contraction pathway could be initiated by a nucleophile, potentially leading to the formation of a five-membered ring system like a pyrazole (B372694) or imidazole (B134444) derivative. However, specific examples of such ring contraction reactions originating from 5,6-Dichloropyridazin-4-ol or closely related dichloropyridazines are not prominently featured in the literature, suggesting this may be a less common reaction pathway compared to substitution.

Oxidation and Reduction Transformations

The functional groups present in 5,6-Dichloropyridazin-4-ol allow for various oxidation and reduction reactions. youtube.com

Oxidation: The secondary alcohol at the C4 position can potentially be oxidized to the corresponding ketone, 6,7-dichloro-5H-pyridazin-4-one, using standard oxidizing agents such as chromium(VI) reagents (e.g., Jones reagent) or other milder reagents like manganese dioxide. ucr.edu The pyridazine ring itself, being a heteroaromatic system, can undergo N-oxidation at one of the nitrogen atoms using peroxy acids to form a pyridazine N-oxide. This transformation can alter the electronic properties of the ring, potentially influencing the reactivity of the chlorine substituents.

Reduction: Several reduction pathways are conceivable for this molecule. youtube.comyoutube.com

Hydrodehalogenation: The chlorine atoms can be removed and replaced with hydrogen through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using other reducing agents. This would yield pyridazin-4-ol.

Ring Reduction: The aromatic pyridazine ring can be reduced to a dihydropyridazine (B8628806) or a fully saturated tetrahydropyridazine (a piperidazine derivative) under more vigorous catalytic hydrogenation conditions.

Reduction of the Hydroxyl Group: While less common, the hydroxyl group could potentially be removed through deoxygenation protocols, although this would likely require conversion to a better leaving group first.

Formation of Fused Heterocyclic Systems and Complex Scaffolds

One of the most significant applications of 5,6-Dichloropyridazin-4-ol is its use as a precursor for the synthesis of fused heterocyclic systems. organic-chemistry.orgresearchgate.netrsc.org The ability to perform sequential nucleophilic substitutions at the C5 and C6 positions provides a powerful strategy for building new rings onto the pyridazine core.

This strategy typically involves two steps:

Initial Nucleophilic Substitution: A bifunctional nucleophile, such as an amino-thiol, a diamine, or a hydrazine (B178648) derivative, is reacted with 5,6-Dichloropyridazin-4-ol. Under controlled conditions, a single substitution occurs, attaching the nucleophile to the pyridazine ring via one of its functional groups while leaving the second functional group free.

Intramolecular Cyclization: The intermediate from the first step is then induced to cyclize. This is often achieved by a second, intramolecular nucleophilic substitution, where the free functional group attacks the carbon bearing the remaining chlorine atom, forming the new fused ring.

This methodology has been used to synthesize a wide variety of fused systems, including:

Pyridazino[4,5-b] nih.govdmed.org.uathiazines: Formed by reacting with aminothiols. nih.gov

Pyrazolo[3,4-d]pyridazines: Synthesized using hydrazine or substituted hydrazines as the dinucleophile. amanote.comnih.gov

Pyrido[3,4-c]pyridazines: Can be constructed from appropriate precursors derived from dichloropyridazines. mdpi.com

Other complex systems: Including pyridazino-triazines and pyridazino-thiadiazines. nih.govdntb.gov.ua

The versatility of this approach allows for the creation of diverse and complex molecular architectures, making 5,6-Dichloropyridazin-4-ol a valuable starting material in medicinal chemistry and materials science. nih.gov

Table 2: Fused Heterocyclic Systems Derived from Pyridazine Precursors

| Starting Material Type | Dinucleophile/Reagent | Fused Ring System Formed |

|---|---|---|

| Dichloropyridazine | o-Aminothiophenol | Pyridazino[4,5-b] nih.govdmed.org.uabenzothiazine |

| Dichloropyridazine | Hydrazine Hydrate (B1144303) | Pyrazolo[3,4-d]pyridazine |

| Aminopyridazine derivative | 1,3-Dicarbonyl compound | Pyrido[2,3-d]pyridazine |

| Pyridazinethione derivative | Chloroacetic acid / Aldehyde | Pyridazino[3,4-b] nih.govdmed.org.uathiazine |

Pyrazolopyridazines and Triazolopyridazines

The synthesis of fused pyrazole and triazole ring systems onto the pyridazine core represents a significant area of medicinal chemistry research. These bicyclic structures are often pursued for their potential biological activities.

Pyrazolopyridazines: The construction of a pyrazole ring fused to the pyridazine moiety typically involves the reaction of a di-electrophilic pyridazine derivative with a di-nucleophilic reagent containing a hydrazine or substituted hydrazine component. In the case of 5,6-Dichloropyridazin-4-ol, the chlorine atoms can act as leaving groups in nucleophilic substitution reactions. Treatment with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-d]pyridazine scaffolds. The reaction likely proceeds through an initial substitution of one of the chlorine atoms by a hydrazine nitrogen, followed by an intramolecular cyclization and subsequent aromatization, where possible.

Triazolopyridazines: Similarly, the synthesis of triazolopyridazines can be achieved by reacting dichloropyradizinone precursors with reagents that can provide the three nitrogen atoms required for the triazole ring. This can involve reactions with hydrazides or other suitable nitrogen-rich nucleophiles. The resulting triazolo[4,5-d]pyridazine core is a key pharmacophore in various biologically active molecules. The specific reaction conditions would dictate the regioselectivity of the cyclization and the final substitution pattern on the fused ring system.

| Fused Ring System | Reagent | Potential Product |

| Pyrazolopyridazine | Hydrazine hydrate | Aminopyrazolo[3,4-d]pyridazin-4-ol |

| Pyrazolopyridazine | Phenylhydrazine | Phenylpyrazolopyridazin-4-ol derivative |

| Triazolopyridazine | Formic hydrazide | Triazolo[4,5-d]pyridazin-4-ol |

| Triazolopyridazine | Benzhydrazide | Phenyltriazolo[4,5-d]pyridazin-4-ol |

Pyrrolopyridazines and Imidazopyridazines

The synthesis of pyrrolo- and imidazo-fused pyridazines introduces five-membered rings with one or two nitrogen atoms, respectively, leading to another important class of heterocyclic compounds.

Pyrrolopyridazines: The construction of a pyrrole (B145914) ring fused to the pyridazine core can be accomplished through various synthetic strategies. One common approach involves the reaction of a dichloropyridazine with a reagent containing a functionalized active methylene (B1212753) group, such as ethyl acetoacetate (B1235776) or malononitrile, in the presence of a base. This can lead to the formation of a pyrrolo[2,3-d]pyridazine skeleton. The reaction sequence typically involves an initial nucleophilic substitution followed by an intramolecular condensation and cyclization.

Imidazopyridazines: The synthesis of imidazo[4,5-d]pyridazines from 5,6-Dichloropyridazin-4-ol can be envisioned through the reaction with a C-N building block. For instance, reaction with an alpha-amino ketone or a related synthon could lead to the formation of the fused imidazole ring. The process would likely involve a condensation reaction to form an intermediate Schiff base, followed by an intramolecular cyclization. Alternative strategies might employ palladium-catalyzed amidation reactions with primary amides, followed by in-situ cyclization.

| Fused Ring System | Reagent | Potential Product |

| Pyrrolopyridazine | Ethyl acetoacetate | Ethyl 2-methyl-4-oxo-4,5-dihydropyrrolo[2,3-d]pyridazine-6-carboxylate |

| Pyrrolopyridazine | Malononitrile | 6-Amino-4-oxo-4,5-dihydropyrrolo[2,3-d]pyridazine-7-carbonitrile |

| Imidazopyridazine | Glycine | Imidazo[4,5-d]pyridazin-4-ol derivative |

| Imidazopyridazine | Benzamidine | Phenylimidazo[4,5-d]pyridazin-4-ol derivative |

Palladium-Catalyzed Cross-Coupling Reactions (PCCR)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two chlorine atoms in 5,6-Dichloropyridazin-4-ol provide excellent handles for such transformations, allowing for the introduction of a wide variety of substituents onto the pyridazine core.

The reactivity of the two chlorine atoms in PCCRs can be different, potentially allowing for selective or sequential functionalization. Generally, the chlorine atom at the 5-position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic effects of the adjacent nitrogen and the carbonyl/hydroxyl group. This differential reactivity can be exploited to achieve site-selective cross-coupling.

Common PCCRs that could be applied to 5,6-Dichloropyridazin-4-ol include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted pyridazinones.

Stille Coupling: Reaction with organostannanes.

These reactions would typically employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand, and a base. The choice of reaction conditions can be tuned to control the selectivity and yield of the desired product.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki | Phenylboronic acid | 5-Chloro-6-phenylpyridazin-4-ol |

| Sonogashira | Phenylacetylene | 5-Chloro-6-(phenylethynyl)pyridazin-4-ol |

| Buchwald-Hartwig | Aniline | 5-Chloro-6-(phenylamino)pyridazin-4-ol |

| Heck | Styrene | 5-Chloro-6-styrylpyridazin-4-ol |

Functionalization of Pyridazin-3(2H)-one Precursors

The tautomeric nature of 5,6-Dichloropyridazin-4-ol allows it to exist as 5,6-Dichloropyridazin-4(1H)-one. This pyridazinone scaffold is a common precursor in the synthesis of more complex molecules. The reactivity of this precursor can be manipulated to achieve a variety of functionalizations.

One key reaction is N-alkylation or N-arylation at the pyridazinone nitrogen. This can be achieved by reacting the pyridazinone with alkyl halides or aryl halides in the presence of a base. This modification can significantly alter the physicochemical and biological properties of the resulting compounds.

Furthermore, the chlorine atoms on the pyridazinone ring remain susceptible to nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace one or both chlorine atoms. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, it is often observed that the chlorine atom at the position equivalent to C5 in the pyridazinol form is more readily substituted.

These functionalization strategies on the pyridazin-3(2H)-one precursor provide a modular approach to building a library of diverse compounds based on the 5,6-Dichloropyridazin-4-ol scaffold.

| Reaction Type | Reagent | Potential Product |

| N-Alkylation | Methyl iodide | 5,6-Dichloro-1-methylpyridazin-4(1H)-one |

| N-Arylation | Phenylboronic acid (Chan-Lam coupling) | 5,6-Dichloro-1-phenylpyridazin-4(1H)-one |

| SNAr | Morpholine | 5-Chloro-6-morpholinopyridazin-4(1H)-one |

| SNAr | Sodium methoxide | 5-Chloro-6-methoxypyridazin-4(1H)-one |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

Proton (¹H NMR) Spectroscopy: The structure of 4,5-Dichloro-3(2H)-pyridazinone features a single proton attached to the heterocyclic ring at position 6. This proton (H-6) is expected to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group. Additionally, a broad signal corresponding to the N-H proton is anticipated, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Carbon-¹³ (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum of 4,5-Dichloro-3(2H)-pyridazinone is expected to show four distinct signals corresponding to the four carbon atoms in the heterocyclic ring. The chemical shifts are influenced by the nature of the attached atoms (Cl, N, O) and their position within the ring. The C=O carbon (C-3) is expected to resonate at the lowest field (highest ppm value). The chlorinated carbons (C-4 and C-5) will also be significantly downfield, while the C-6 carbon, bonded to a proton, will appear at a higher field. A study of various 3,6-disubstituted pyridazines provides context for the expected chemical shifts in this class of compounds cdnsciencepub.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Dichloro-3(2H)-pyridazinone

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H-6 | ~7.7 | Singlet | Chemical shift influenced by adjacent N and C=O groups. |

| ¹H | N-H | Variable | Broad Singlet | Position is solvent and concentration dependent. |

| ¹³C | C-3 | ~155-160 | Singlet | Carbonyl carbon, expected to be the most downfield signal. |

| ¹³C | C-4 | ~130-135 | Singlet | Carbon attached to chlorine. |

| ¹³C | C-5 | ~130-135 | Singlet | Carbon attached to chlorine. |

| ¹³C | C-6 | ~125-130 | Singlet | Carbon attached to H-6. |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for investigating the electronic structure and chemical environment of nitrogen atoms within a molecule. Although less sensitive than ¹H NMR, it provides direct information about nitrogen-containing functional groups guidechem.com. For 4,5-Dichloro-3(2H)-pyridazinone, two distinct ¹⁵N signals are expected for the two nitrogen atoms in the pyridazine (B1198779) ring. The chemical shifts of these nuclei are sensitive to hybridization and substitution. One nitrogen atom is adjacent to the carbonyl group (N-2), while the other is part of the C=N double bond (N-1). The chemical shift ranges for nitrogen atoms in such heterocyclic systems can be broad, but their determination would provide definitive evidence for the pyridazinone structure. Due to the low natural abundance and sensitivity of ¹⁵N, isotopic enrichment or the use of 2D inverse-detected techniques like ¹H-¹⁵N HMBC is often necessary for successful characterization guidechem.com.

Two-dimensional (2D) NMR experiments are powerful methods used to establish connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

Heteronuclear Single Quantum Coherence (HMQC): This experiment would show a correlation peak between the ring proton (H-6) and the carbon atom to which it is directly attached (C-6), confirming the ¹H and ¹³C assignments for this position.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. For 4,5-Dichloro-3(2H)-pyridazinone, the following key correlations would be expected:

H-6 correlating to the carbonyl carbon C-3.

H-6 correlating to the chlorinated carbon C-5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. While of limited use for this specific molecule due to the presence of only one ring proton, it could potentially show correlations between the N-H proton and the H-6 proton, providing information about the preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula of 4,5-Dichloro-3(2H)-pyridazinone is C₄H₂Cl₂N₂O, with a monoisotopic mass of 163.954 g/mol nih.gov. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The expected pattern for a species with two chlorine atoms is a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of C₄H₂Cl₂N₂O

| Ion | m/z (Nominal) | Isotopic Composition | Relative Abundance (%) |

| [M]⁺ | 164 | C₄H₂³⁵Cl₂N₂O | 100.0 |

| [M+2]⁺ | 166 | C₄H₂³⁵Cl³⁷ClN₂O | 65.0 |

| [M+4]⁺ | 168 | C₄H₂³⁷Cl₂N₂O | 10.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The solid-phase FT-IR and FT-Raman spectra of 4,5-dichloro-3-hydroxypyridazine have been studied in detail, with vibrational assignments supported by density functional theory (DFT) calculations chemsrc.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com. The key absorption bands are indicative of the pyridazinone structure.

The spectrum is characterized by several key features:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

C=O Stretching: A strong absorption band is expected in the range of 1670-1700 cm⁻¹ corresponding to the carbonyl (C=O) group stretching vibration, which is a hallmark of the pyridazinone ring. For a related compound, a C=O stretch was observed at 1632 cm⁻¹ iucr.orgiucr.org.

C=C and C=N Stretching: Vibrations associated with the C=C and C=N double bonds within the ring typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Key IR Absorption Bands for 4,5-Dichloro-3(2H)-pyridazinone

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3200 | ν(N-H) | N-H stretching |

| ~1680 | ν(C=O) | Carbonyl stretching |

| ~1580 | ν(C=C) | C=C stretching |

| ~1450 | δ(N-H) | N-H bending |

| ~750 | ν(C-Cl) | C-Cl stretching |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridazinone ring contains both π-bonds and non-bonding electrons (on the oxygen and nitrogen atoms), making it a chromophore that absorbs light in the UV region. The expected electronic transitions include π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands, often observed below 300 nm for pyridazine systems acs.orgresearchgate.netnist.gov.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the carbonyl oxygen or ring nitrogens) to an antibonding π* orbital. They are lower in energy and intensity compared to π → π* transitions and are typically observed at longer wavelengths (above 300 nm) researchgate.net.

The specific absorption maxima (λ_max) for 4,5-Dichloro-3(2H)-pyridazinone would be influenced by the chlorine substituents and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.

For a compound like 5,6-Dichloropyridazin-4-ol, a single-crystal X-ray diffraction study would involve growing a suitable crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

Table 1: Illustrative Crystallographic Data for a Related Pyridazine Derivative growingscience.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1010.9(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.514 |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of 5,6-Dichloropyridazin-4-ol and for separating it from any impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for analyzing non-volatile or thermally sensitive compounds. For 5,6-Dichloropyridazin-4-ol, a reversed-phase HPLC method would likely be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical HPLC analysis for a pyridazine derivative might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. nih.govptfarm.pl Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, such as 250 nm. nih.gov The purity is determined by integrating the area of the peak corresponding to 5,6-Dichloropyridazin-4-ol and comparing it to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method Parameters for Purity Analysis of Pyridazine Compounds nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is highly effective for the analysis of volatile and thermally stable compounds. Given its structure, 5,6-Dichloropyridazin-4-ol may be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase its volatility. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase.

For chlorinated heterocyclic compounds, a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase, is often used. cromlab-instruments.es The mass spectrometer detects the fragments of the compound, providing both qualitative identification based on the mass spectrum and quantitative data based on peak area.

Table 3: Illustrative GC-MS Data for Compound Characterization

| Retention Time (min) | Major m/z Fragments | Compound Identity | Purity (%) |

|---|---|---|---|

| 12.5 | [Expected fragments for C4H2Cl2N2O] | 5,6-Dichloropyridazin-4-ol | >99 |

| 8.2 | [Fragments of a known impurity] | Impurity A | <0.5 |

| 10.1 | [Fragments of a known impurity] | Impurity B | <0.5 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides a direct means of confirming the empirical formula, which for 5,6-Dichloropyridazin-4-ol is C₄H₂Cl₂N₂O.

The procedure involves combusting a precisely weighed sample of the pure compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The chlorine content is typically determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the theoretical values. nih.govnih.gov

Table 4: Comparison of Theoretical and Experimental Elemental Analysis Data for C₄H₂Cl₂N₂O

| Element | Theoretical % | Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 29.12 | 29.05 | -0.07 |

| Hydrogen (H) | 1.22 | 1.25 | +0.03 |

| Nitrogen (N) | 16.98 | 17.03 | +0.05 |

| Chlorine (Cl) | 42.99 | 42.89 | -0.10 |

| Oxygen (O) | 9.69 | (by difference) | - |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

No peer-reviewed articles or databases containing quantum chemical calculations specifically for 5,6-Dichloropyridazin-4-ol were identified. Consequently, data on its electronic structure from a computational standpoint is unavailable.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

There are no published DFT studies that report the optimized molecular geometry or calculated vibrational frequencies for 5,6-Dichloropyridazin-4-ol.

HOMO-LUMO Analysis and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 5,6-Dichloropyridazin-4-ol has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for 5,6-Dichloropyridazin-4-ol were found.

Molecular Modeling and Conformational Analysis

Specific molecular modeling and conformational analysis studies for 5,6-Dichloropyridazin-4-ol are absent from the available literature.

Structure-Reactivity Relationship Predictions via Computational Methods

There are no published computational predictions regarding the structure-reactivity relationships of 5,6-Dichloropyridazin-4-ol.

Computational Spectroscopic Parameter Prediction

No literature was found that details the computational prediction of spectroscopic parameters for 5,6-Dichloropyridazin-4-ol.

Mechanistic Studies of Chemical Transformations

Exploration of Reaction Pathways and Intermediates

The chemical transformations of 5,6-Dichloropyridazin-4-ol are predominantly governed by the reactivity of the dichloropyridazine core, which is susceptible to nucleophilic attack. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on such electron-deficient heterocyclic systems can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted mechanism.

In the stepwise mechanism , the reaction is initiated by the nucleophilic attack on one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is a key feature of many SNAr reactions. The aromaticity of the pyridazine (B1198779) ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (a chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer intermediate is a critical factor in determining the reaction rate and regioselectivity.

Alternatively, the reaction can proceed through a concerted mechanism , where the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. Recent computational and experimental studies on related heterocyclic systems have suggested that concerted mechanisms may be more common than previously thought, particularly for reactions involving good leaving groups like chlorine.

The specific pathway followed by 5,6-Dichloropyridazin-4-ol in a given reaction will depend on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While direct isolation and characterization of reaction intermediates for 5,6-Dichloropyridazin-4-ol are not extensively reported in the literature, the formation of Meisenheimer-like intermediates is widely postulated based on studies of analogous compounds.

Nucleophilic Attack Mechanisms on Halogenated Pyridazines

The pyridazine ring in 5,6-Dichloropyridazin-4-ol is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature, further enhanced by the two chlorine substituents, makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles. The two chlorine atoms at the C5 and C6 positions are the primary sites for nucleophilic substitution.

The regioselectivity of the nucleophilic attack is a key aspect of the reactivity of 5,6-Dichloropyridazin-4-ol. The position of the initial nucleophilic attack is influenced by the electronic and steric environment of the carbon atoms. In many cases, nucleophilic substitution on dichloropyridazinone systems has been observed to occur with a degree of regioselectivity. For instance, studies on the sequential nucleophilic aromatic substitution of 4,5,6-trifluoropyridazin-3(2H)-one have shown that the position of substitution is dependent on the nature of the incoming nucleophile nih.govacs.org. While specific kinetic and computational studies on 5,6-Dichloropyridazin-4-ol are limited, it can be inferred from related systems that the relative electrophilicity of the C5 and C6 positions will dictate the initial site of reaction.

The mechanism of nucleophilic attack can be further elucidated by considering the principles of hard and soft acid-base (HSAB) theory. The carbon centers of the pyridazine ring can be considered as soft electrophiles, and their reactivity with a range of nucleophiles can be predicted based on the nucleophile's hardness or softness.

Mechanistic Insights into Ring Transformations

While nucleophilic substitution is a common reaction pathway for 5,6-Dichloropyridazin-4-ol, under certain conditions, more complex ring transformation reactions can occur. These transformations often involve a series of steps, including initial nucleophilic attack, ring opening, and subsequent recyclization to form a new heterocyclic system.

For instance, reactions of halogenated pyridazines with strong bases or certain nucleophiles can lead to the formation of didehydropyridazine intermediates, analogous to benzyne, which can then undergo further reactions. Although not specifically documented for 5,6-Dichloropyridazin-4-ol, such pathways have been proposed for other halogenated pyridazines wur.nl.

Furthermore, the pyridazine ring itself can be susceptible to cleavage under harsh reaction conditions or in the presence of specific reagents. The resulting open-chain intermediates can then undergo intramolecular cyclization to afford different heterocyclic scaffolds. The mechanistic understanding of these ring transformations is crucial for the rational design of synthetic routes to novel and diverse heterocyclic compounds.

Photochemical Transformations and Reaction Mechanisms

For example, pyridazinones can undergo various photochemical reactions, including isomerization, cycloaddition, and ring contraction. The mechanisms of these reactions often involve the formation of highly reactive intermediates such as radicals and biradicals. The specific outcome of a photochemical reaction is dependent on the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers. Further research into the photochemistry of 5,6-Dichloropyridazin-4-ol could unveil novel reaction pathways and lead to the synthesis of unique molecular architectures.

Role of Catalysis in Mechanistic Pathways

Catalysis can play a significant role in modulating the reactivity and selectivity of chemical transformations involving 5,6-Dichloropyridazin-4-ol. Both metal-based and organocatalytic systems can be employed to facilitate nucleophilic substitution and other functionalization reactions.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 5,6-Dichloropyridazin-4-ol, these reactions would likely proceed through a catalytic cycle involving oxidative addition of the dichloropyridazine to the palladium catalyst, followed by transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and finally reductive elimination to regenerate the catalyst and yield the product. The use of specific ligands can influence the efficiency and selectivity of these catalytic processes.

Catalysis can also influence the mechanism of nucleophilic substitution reactions . For example, phase-transfer catalysts can be used to facilitate reactions between a water-soluble nucleophile and an organic-soluble substrate like 5,6-Dichloropyridazin-4-ol. The catalyst transports the nucleophile into the organic phase, where the reaction occurs.

Furthermore, Lewis acids or Brønsted acids can activate the pyridazine ring towards nucleophilic attack by coordinating to the nitrogen atoms, thereby increasing the electrophilicity of the carbon centers. While the application of catalysis in the specific context of 5,6-Dichloropyridazin-4-ol is an area that requires further exploration, the principles of catalysis offer a promising strategy for developing efficient and selective synthetic methodologies. For instance, radical-mediated C-H functionalization has been demonstrated for 3,6-dichloropyridazine (B152260), indicating the potential for catalytic radical-based transformations nih.govfigshare.com.

Applications in Advanced Materials and Niche Chemical Fields

Role as Synthetic Intermediates for Complex Organic Compounds

While specific research detailing the extensive use of 5,6-Dichloropyridazin-4-ol as a starting material for a wide array of complex organic compounds is not prevalent in the reviewed literature, its chemical structure suggests a significant potential as a versatile synthetic intermediate. The presence of two reactive chlorine atoms and a hydroxyl group on the pyridazinone core allows for various chemical modifications. Dichloropyridazine derivatives are known to be valuable precursors in the synthesis of more complex molecules. The chlorine atoms can be substituted through nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is a key feature for building molecular complexity.

Contributions to Polymer Chemistry and Material Science

Detailed research specifically outlining the contributions of 5,6-Dichloropyridazin-4-ol to polymer chemistry and material science is limited in the available literature.

There is no specific information available in the search results regarding the direct application of 5,6-Dichloropyridazin-4-ol in the development of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaic Cells (OPVs).

Information directly linking 5,6-Dichloropyridazin-4-ol to the synthesis or application of organic and organometallic semiconductors is not available in the reviewed scientific literature.

Applications in Agrochemical Research (e.g., Herbicides, Fungicides, Plant Growth Regulators)

The pyridazinone scaffold, to which 5,6-Dichloropyridazin-4-ol belongs, is a well-established pharmacophore in agrochemical research. Derivatives of pyridazinone have demonstrated significant biological activities, including herbicidal, fungicidal, and plant growth-regulating properties.

Herbicides: Pyridazinone derivatives are known to act as effective herbicides. The dichlorinated nature of 5,6-Dichloropyridazin-4-ol makes it a suitable precursor for synthesizing a variety of herbicidal compounds. By modifying the structure, researchers can develop selective herbicides that target specific weeds without harming crops.

Fungicides: The pyridazinone ring is also a key component in many fungicidal agents. The development of novel pyridazine (B1198779) derivatives has shown promising results in controlling various plant-pathogenic fungi. For instance, certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which can be synthesized from precursors like 5,6-Dichloropyridazin-4-ol, have exhibited notable antifungal activity against several fungal species. nih.gov

Plant Growth Regulators: Plant growth regulators are crucial for modern agriculture, and pyridazinone derivatives have been investigated for their potential in this area. These compounds can influence various stages of plant development, from seed germination to fruit ripening.

| Agrochemical Application | Compound Class/Derivative | Observed Activity |

| Herbicide | Pyridazinone Derivatives | Effective against various weed species |

| Fungicide | 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Inhibitory activity against G. zeae, F. oxysporum, and C. mandshurica nih.gov |

| Plant Growth Regulator | Pyridazinone Derivatives | Can influence various aspects of plant growth and development |

Use in Catalyst and Ligand Design

There is no specific information available in the search results regarding the use of 5,6-Dichloropyridazin-4-ol in the design of catalysts or ligands.

Supramolecular Chemistry and Molecular Recognition (excluding drug discovery specificities)

The application of 5,6-Dichloropyridazin-4-ol in the fields of supramolecular chemistry and molecular recognition has not been specifically detailed in the available research. However, the general class of pyridazine derivatives has been studied in this context. The presence of nitrogen and oxygen atoms in the pyridazinone ring allows for the formation of hydrogen bonds and other non-covalent interactions, which are the fundamental principles of supramolecular chemistry and molecular recognition. These interactions can be exploited to create self-assembling molecular structures and host-guest complexes.

Hydrogen Bonding Interactions and π-π Stacking

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, among which hydrogen bonding and π-π stacking are paramount, particularly for nitrogen-containing heterocyclic compounds. These interactions play a crucial role in determining the crystal packing, which in turn influences the material's physical properties such as melting point, solubility, and even its electronic characteristics. For pyridazine derivatives, the presence of electronegative nitrogen atoms and a π-conjugated ring system provides the necessary functionalities for both hydrogen bonding and π-π stacking to occur.

Detailed Research Findings

In the crystal lattice of this related compound, molecules form inversion dimers through prominent N—H⋯O hydrogen bonds. This interaction involves the hydrogen atom of the pyridazinone nitrogen and the oxygen atom of an adjacent molecule, creating a stable R22(8) ring motif. These dimers are further interconnected by weaker C—H⋯O interactions, which contribute to the formation of layered structures.

The interplay between the strong N—H⋯O hydrogen bonds and the weaker, but collectively significant, C—H⋯O and π-π stacking interactions dictates the supramolecular assembly and the resulting material properties.

Interactive Data Table of Intermolecular Interactions in a Related Pyridazinone Derivative

The following table details the key parameters of the intermolecular interactions found in the crystal structure of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, which serves as a representative model for the interactions expected in 5,6-Dichloropyridazin-4-ol.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| Hydrogen Bond | N1—H1⋯O1 | 0.86 | 2.04 | 2.839 | 155 | R22(8) Dimer |

| Hydrogen Bond | C2—H2⋯O1 | 0.93 | 2.66 | 3.581 | 172 | Layer Formation |

| π-π Stacking | Cg1···Cg3 | - | - | 3.839 | - | 3D Stacking |

Data sourced from the crystallographic analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one. Cg1 and Cg3 represent the centroids of the pyridazine and phenyl rings, respectively.

Environmental and Sustainable Chemistry Considerations

Degradation Pathways of Halogenated Pyridazinols (Excluding Ecotoxicity)

The environmental persistence of halogenated pyridazinols is determined by their susceptibility to various degradation processes. These pathways involve the breakdown of the chemical structure through abiotic or biotic mechanisms, leading to the formation of various transformation products. Key degradation routes include photolysis, hydrolysis, and microbial degradation.

Photodegradation: Photolysis, or degradation by light, is a significant pathway for chlorinated pyridazines. The absorption of ultraviolet (UV) radiation can induce the cleavage of carbon-chlorine (C-Cl) bonds, which is often the initial step in the degradation of these compounds. acs.org The energy from UV light can lead to the homolytic cleavage of the C-Cl bond, generating a pyridazinyl radical and a chlorine radical. This process is influenced by the wavelength of light and the chemical environment. For instance, the quantum yield of hydroxyl radical (•OH) production from the photolysis of hypochlorous acid (HOCl) at 254 nm has been found to be 1.4 mol Es⁻¹, indicating an efficient process that could contribute to further degradation of organic molecules. nih.gov Subsequent reactions of the initial radical intermediates can lead to a variety of smaller, often less halogenated, molecules. acs.org

Abiotic Degradation: In the absence of light, other abiotic processes can contribute to the degradation of halogenated organic compounds. These include:

Hydrolysis: The reaction with water can lead to the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as pH and temperature.

Reductive Dehalogenation: In anoxic environments, reactive iron minerals like iron sulfides and magnetite can facilitate the abiotic degradation of chlorinated compounds. researchgate.net This process involves the transfer of electrons to the chlorinated molecule, leading to the removal of a chlorine atom and its replacement with a hydrogen atom. Degradation can proceed through pathways like reductive elimination (dichloroelimination) or hydrogenolysis (sequential replacement of halogens with hydrogen). researchgate.net

Biotic Degradation: Microorganisms have evolved diverse enzymatic systems to break down xenobiotic compounds, including halogenated aromatics. nih.govnih.gov While synthetic chemicals are often recalcitrant, certain bacteria and fungi can utilize them as a source of carbon and energy. nih.gov The key steps in the microbial degradation of chlorinated aromatic compounds typically involve:

Dehalogenation: This is often the most challenging step. nih.gov Enzymes such as dioxygenases can incorporate hydroxyl groups into the aromatic ring, which can facilitate the removal of halogen substituents. nih.gov

Ring Cleavage: Once the halogen atoms are removed or the ring is sufficiently functionalized, other enzymes can cleave the pyridazine (B1198779) ring, breaking it down into smaller aliphatic molecules.

Metabolism: These smaller molecules can then enter central metabolic pathways of the microorganism. nih.gov

The specific pathways and rates of degradation for 5,6-Dichloropyridazin-4-ol would depend on specific environmental conditions. However, the principles derived from studies on other chlorinated pyridazines and halogenated aromatics provide a framework for understanding its likely environmental fate.

Table 1: Overview of Potential Degradation Pathways for Halogenated Pyridazinols

| Degradation Type | Mechanism | Key Reactions | Influencing Factors |

|---|---|---|---|

| Abiotic | Photolysis | C-Cl bond cleavage by UV radiation | Wavelength, light intensity, presence of photosensitizers |

| Hydrolysis | Nucleophilic substitution of Cl by OH | pH, temperature | |

| Reductive Dehalogenation | Electron transfer from reactive minerals | Presence of Fe(II) minerals, anoxic conditions | |

| Biotic | Microbial Degradation | Enzymatic dehalogenation and ring cleavage | Presence of adapted microbial consortia, oxygen levels, nutrient availability |

Approaches to Sustainable Synthesis of Pyridazine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazine derivatives, to reduce their environmental impact. nih.gov These approaches focus on improving efficiency, using less hazardous materials, and minimizing waste.

Green Chemistry Techniques: Several innovative techniques are being employed to create more sustainable synthetic routes to pyridazinones:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ekb.egresearchgate.net This can also reduce energy consumption.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using grinding techniques (mechanochemistry) can eliminate the environmental and health hazards associated with many organic solvents. ekb.egmdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water, ethanol (B145695), or other bio-based solvents. frontiersin.org

Catalysis: The use of catalysts, particularly heterogeneous (solid) catalysts, is a cornerstone of green synthesis. researchgate.net Solid catalysts, such as K-10 montmorillonite, can be easily separated from the reaction mixture and recycled, reducing waste and purification costs. nih.gov

Atom Economy and Reaction Design: Sustainable synthesis also emphasizes the design of reactions that are highly "atom economical," meaning that a maximum number of atoms from the reactants are incorporated into the final product.

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient and reduces the number of synthetic steps and purification stages. researchgate.net

Cycloaddition Reactions: Reactions like the Diels-Alder reaction can be highly efficient for constructing the pyridazine ring in a controlled manner. organic-chemistry.org

Table 2: Comparison of Conventional vs. Sustainable Synthesis Methods for Pyridazinone Derivatives

| Feature | Conventional Methods | Sustainable Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Solvents | Often volatile and toxic organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions |

| Catalysts | Homogeneous catalysts (difficult to recover) | Heterogeneous, recyclable catalysts (e.g., clays, zeolites) |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Higher due to solvent use and multi-step processes | Minimized through one-pot reactions and catalyst recycling |

Waste Reduction and Byproduct Management in Synthesis

A primary goal of sustainable chemistry is the minimization of waste at its source. unibo.it For the synthesis of pyridazine derivatives, this involves careful planning of the synthetic route and the implementation of strategies to manage any byproducts that are formed.

Strategies for Waste Minimization:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst loading can maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst Recycling: The use of recoverable and reusable catalysts is a key strategy for waste reduction. nih.gov This not only prevents the release of potentially toxic metal catalysts into waste streams but also makes the process more economical.

Solvent Recycling: When solvents are essential, implementing procedures for their recovery and reuse can significantly decrease the volume of chemical waste generated. nih.gov

Byproduct Management: Ideally, synthetic routes should be designed to avoid the formation of harmful byproducts. When byproducts are unavoidable, strategies for their management include:

Conversion to Useful Products: Investigating whether a byproduct from one reaction can be used as a starting material for another chemical process.

Safe Disposal: If byproducts cannot be repurposed, they must be disposed of in an environmentally responsible manner, following all relevant regulations. This often involves chemical treatment to neutralize their reactivity or toxicity before disposal.

The high-volume industrial production of heterocyclic compounds has historically generated significant amounts of hazardous waste. nih.gov By adopting green chemistry principles, the chemical industry can move towards more sustainable practices that are both environmentally and economically beneficial. nih.gov

Advanced Research Topics and Future Directions

Development of Novel Stereoselective Synthetic Methods

The development of synthetic routes to chiral pyridazinone derivatives is an area of significant interest, driven by the demand for enantiomerically pure compounds in medicinal chemistry. nih.gov While general methods for the asymmetric synthesis of pyridazinones exist, specific methodologies for creating stereocenters in derivatives of 5,6-Dichloropyridazin-4-ol are yet to be extensively explored. Future research could focus on the following areas:

Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as a tetrahydropyridazinone derivative of 5,6-Dichloropyridazin-4-ol, using chiral catalysts could provide access to enantiomerically enriched products.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyridazinone ring is a viable strategy. rsc.org For instance, a chiral α-hydrazino acid could be cyclized with a dichlorinated four-carbon unit to yield a stereodefined product.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations offers a powerful tool for the synthesis of chiral heterocycles. nih.gov The development of organocatalytic methods for the enantioselective functionalization of the 5,6-Dichloropyridazin-4-ol ring would be a significant advancement.

Exploration of Unprecedented Reactivity Patterns

The electronic properties of the 5,6-Dichloropyridazin-4-ol ring, influenced by the two chlorine atoms and the hydroxyl group, suggest the potential for unique reactivity. The pyridazine (B1198779) nucleus is electron-deficient, which can influence its behavior in various reactions. mdpi.com Investigations into its reactivity could uncover novel chemical transformations.

The reactivity of related dichloropyridazinone systems provides a foundation for predicting the behavior of 5,6-Dichloropyridazin-4-ol. For example, the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles has been studied, showing that the regioselectivity of the reaction is dependent on the nucleophile and the solvent. researchgate.net Similar studies on 5,6-Dichloropyridazin-4-ol would be highly valuable.

Future research in this area could include:

Nucleophilic Aromatic Substitution (SNAr): A systematic study of the reaction of 5,6-Dichloropyridazin-4-ol with a diverse range of nucleophiles (O, N, S, and C-based) would delineate the regioselectivity of substitution at the C5 and C6 positions. The table below outlines potential reactions based on the known reactivity of similar compounds.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions, leading to a wide array of functionalized derivatives.

Cycloaddition Reactions: The pyridazinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. nih.govresearchgate.net Exploring the potential of 5,6-Dichloropyridazin-4-ol in such reactions could lead to the synthesis of novel fused heterocyclic systems.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of 5,6-Dichloropyridazin-4-ol

| Nucleophile | Reagent Example | Potential Product(s) |

|---|---|---|

| O-Nucleophile | Sodium Methoxide | 5-Chloro-6-methoxypyridazin-4-ol and/or 6-Chloro-5-methoxypyridazin-4-ol |

| N-Nucleophile | Aniline | 5-Chloro-6-(phenylamino)pyridazin-4-ol and/or 6-Chloro-5-(phenylamino)pyridazin-4-ol |

| S-Nucleophile | Sodium Thiophenoxide | 5-Chloro-6-(phenylthio)pyridazin-4-ol and/or 6-Chloro-5-(phenylthio)pyridazin-4-ol |

| C-Nucleophile | Grignard Reagent (e.g., MeMgBr) | 5-Chloro-6-methylpyridazin-4-ol and/or 6-Chloro-5-methylpyridazin-4-ol |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. mdpi.comuc.pt The application of flow chemistry to the synthesis of 5,6-Dichloropyridazin-4-ol and its derivatives could streamline their production and enable the exploration of reaction conditions that are not easily accessible in batch processing. soci.org

Future research could focus on:

Continuous Flow Synthesis of the Pyridazinone Core: Developing a continuous flow process for the construction of the 5,6-Dichloropyridazin-4-ol ring system from simple starting materials.

Automated Reaction Optimization: Utilizing automated flow systems to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst, stoichiometry) for the functionalization of the pyridazinone ring.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow setup to enable real-time monitoring and isolation of the desired products.

Applications in Chemo- and Biocatalysis

Potential research directions include:

Ligand Development for Homogeneous Catalysis: The synthesis of chiral derivatives of 5,6-Dichloropyridazin-4-ol for use as ligands in asymmetric catalysis. The pyridazinone moiety could coordinate to a metal center and create a chiral environment for a catalytic transformation.

Heterogeneous Catalysis: Immobilizing 5,6-Dichloropyridazin-4-ol or its derivatives onto a solid support to create a recyclable heterogeneous catalyst.

Biocatalysis: Investigating the potential of enzymes to perform selective transformations on the 5,6-Dichloropyridazin-4-ol scaffold. For example, hydrolases could be used for the stereoselective hydrolysis of ester derivatives, or oxidoreductases for selective oxidations or reductions.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique electronic and structural properties of 5,6-Dichloropyridazin-4-ol open up avenues for interdisciplinary research, bridging organic synthesis with materials science, computational chemistry, and chemical biology.

Materials Science: The electron-deficient nature of the pyridazine ring suggests that derivatives of 5,6-Dichloropyridazin-4-ol could be used as building blocks for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

Computational Chemistry: Theoretical studies can provide valuable insights into the reactivity and properties of 5,6-Dichloropyridazin-4-ol. nih.gov Density functional theory (DFT) calculations could be used to predict the regioselectivity of its reactions, calculate its electronic properties, and guide the design of new derivatives with desired characteristics.

Chemical Biology: The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. scholarsresearchlibrary.comnih.govnih.gov Synthesis of a library of derivatives of 5,6-Dichloropyridazin-4-ol for biological screening could lead to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6-Dichloropyridazin-4-ol, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The synthesis typically involves cyclization of dichlorinated pyridazine precursors. For example, regioselective amination under microwave-assisted conditions can improve reaction efficiency . Optimization includes varying solvents (e.g., ethanol for reflux), temperature control (80–100°C), and stoichiometric ratios of reagents like ammonia or hydroxylamine. Purity can be enhanced via recrystallization (DMF-EtOH mixtures) or column chromatography . Monitor yields using HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing 5,6-Dichloropyridazin-4-ol, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques:

- NMR : Look for δ ~160 ppm (C-OH in ), δ ~7.5–8.5 ppm (aromatic protons in ) .

- IR : Absorbance at ~3200–3500 cm (O-H stretch) and ~1550–1650 cm (C=N/C=C) .

- Mass Spectrometry : Molecular ion peaks at m/z 178.96 (M) and fragments at m/z 142.92 (loss of Cl) .

Q. How can researchers address solubility challenges in bioactivity assays involving 5,6-Dichloropyridazin-4-ol?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4). Sonication (30 min at 40 kHz) and surfactants (e.g., Tween-80) can stabilize colloidal suspensions. Confirm solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of 5,6-Dichloropyridazin-4-ol in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and identify reactive sites (e.g., C-4 for hydroxyl substitution). Molecular docking studies (AutoDock Vina) may predict interactions with biological targets like kinases or DNA gyrase .

Q. How should researchers resolve contradictory data in the literature regarding the compound’s tautomeric equilibrium?

- Methodological Answer : Combine experimental (e.g., -NMR) and computational (DFT) approaches to assess prototropic forms. For example, compare energy barriers for keto-enol tautomerism under varying pH (2–12) using potentiometric titration . Replicate studies with controlled humidity to exclude hydration artifacts .

Q. What strategies are recommended for designing derivatives of 5,6-Dichloropyridazin-4-ol with enhanced pharmacokinetic properties?

- Methodological Answer :

- Structural Modifications : Introduce methyl or methoxy groups at C-3 to improve lipophilicity (logP optimization via ChemAxon).

- Prodrug Design : Esterify the hydroxyl group to enhance membrane permeability .

- In Silico ADMET : Use tools like SwissADME to predict bioavailability and toxicity .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., for proteases) .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide data sharing for 5,6-Dichloropyridazin-4-ol research?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab for experimental workflows.

- Repositories : Deposit spectral data in nmrXiv, synthetic protocols in Chemotion .

- Version Control : Track changes in electronic lab notebooks (ELNs) like LabArchives .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 185–187°C (DSC) | |

| logP (Octanol-Water) | 1.2 ± 0.3 (Predicted, ChemAxon) | |

| UV-Vis λ | 278 nm (ε = 4500 Mcm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.